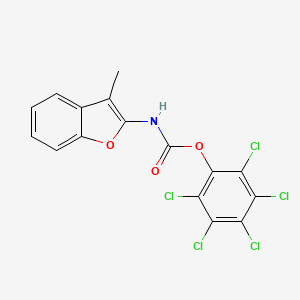![molecular formula C15H10BrN B12900400 Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- CAS No. 660867-81-2](/img/structure/B12900400.png)
Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a bromine atom at the eighth position and a phenyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- typically involves cycloaddition reactions. One common method is the reaction of a suitable indole derivative with a propargylic ester, which provides an efficient means to access densely functionalized cyclohepta[b]indoles . The reaction conditions often include the use of a catalyst and a solvent, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohepta[b]indole: Another heterocyclic compound with a similar seven-membered ring fused to an indole ring.
Tetrahydrocarbazole: A compound with a fused ring system that includes a tetrahydrocarbazole moiety.
Indoline: A heterocyclic compound with a fused benzene and pyrrole ring system.
Uniqueness
Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- is unique due to the presence of the bromine atom and the phenyl group, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
660867-81-2 |
|---|---|
Molekularformel |
C15H10BrN |
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
8-bromo-3-phenylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C15H10BrN/c16-14-9-5-4-8-12-13(10-17-15(12)14)11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
KYKLNEXYNOEMKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C3C2=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

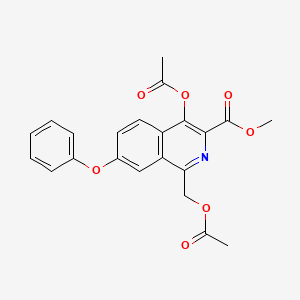

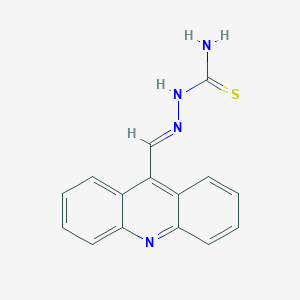

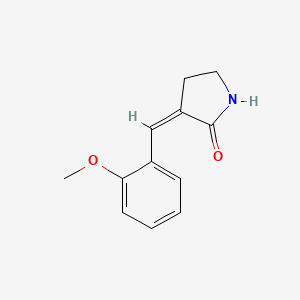

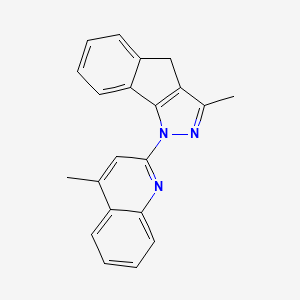
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)

